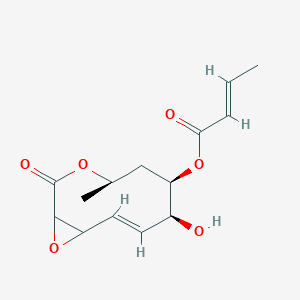

multiplolide B

Description

Contextualization within the Decalactone Class of Natural Products

Multiplolide B is classified as a 10-membered lactone, a subgroup of macrolides more specifically referred to as decalactones. acs.orgnih.govmdpi.com This structural classification is defined by a ten-atom cyclic ester ring. Decalactones are found in various natural sources, including fruits and microorganisms, and are often associated with distinct flavors and biological activities. scientificlabs.co.uknih.gov The structural framework of this compound, with its specific stereochemistry and functional groups, is a key determinant of its biological properties.

Significance of Fungal Metabolites in Chemical Biology

Fungi are a prolific source of secondary metabolites, which are small molecules not essential for the organism's primary growth but play crucial roles in defense, competition, and communication. acs.orgnih.gov These compounds exhibit a remarkable diversity of chemical structures and biological activities, making them a cornerstone of drug discovery and chemical biology research. acs.orgnih.gov Historically, fungal metabolites have provided humanity with life-saving medicines, including antibiotics like penicillin and cholesterol-lowering statins. acs.org The study of fungal metabolites like this compound continues to be a vital area of research, offering potential leads for new therapeutic agents and tools to probe biological systems. acs.orgnih.gov The exploration of fungal biodiversity, including organisms from unique and underexplored environments, promises the discovery of novel chemical entities with valuable applications. nih.gov

Overview of this compound Discovery and Initial Characterization

This compound was first discovered along with its analogue, multiplolide A, from the culture broth of the fungus Xylaria multiplex BCC 1111. acs.orgnih.govnih.gov The isolation of these compounds was part of a broader search for bioactive substances from Thai bioresources. acs.org The structure of this compound was elucidated using spectroscopic methods, which are standard techniques in natural product chemistry for determining the chemical structure of unknown substances. acs.orgnih.govresearchgate.netnumberanalytics.com

In addition to its initial discovery from a single fungal strain, this compound has also been identified as a product of co-culturing different fungal species. researchgate.netmdpi.com Specifically, it was produced when Nigrospora sp. and Stagonosporopsis sp. were grown together. researchgate.netmdpi.comnih.gov This finding is significant as co-culturing can induce the expression of "silent" biosynthetic gene clusters, leading to the production of metabolites not observed in single-strain cultures. researchgate.netresearchgate.net This highlights the potential of microbial interactions as a strategy for discovering novel natural products. researchgate.net

Initial biological screening revealed that this compound exhibits antifungal activity. acs.orgnih.gov It was shown to be effective against Candida albicans, a common human fungal pathogen. acs.orgnih.gov Further studies have also reported its antifungal activity against other fungi, such as Phomopsis sp. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18O6 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

[(4R,6R,7S,8E)-7-hydroxy-4-methyl-2-oxo-3,11-dioxabicyclo[8.1.0]undec-8-en-6-yl] (E)-but-2-enoate |

InChI |

InChI=1S/C14H18O6/c1-3-4-12(16)19-11-7-8(2)18-14(17)13-10(20-13)6-5-9(11)15/h3-6,8-11,13,15H,7H2,1-2H3/b4-3+,6-5+/t8-,9+,10?,11-,13?/m1/s1 |

InChI Key |

MKNCRDRXKFGNDG-BGEOUFIESA-N |

Isomeric SMILES |

C/C=C/C(=O)O[C@@H]1C[C@H](OC(=O)C2C(O2)/C=C/[C@@H]1O)C |

Canonical SMILES |

CC=CC(=O)OC1CC(OC(=O)C2C(O2)C=CC1O)C |

Synonyms |

multiplolide B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Discovery from Filamentous Fungi

Filamentous fungi, known for producing a vast array of bioactive compounds, are the primary source of multiplolide B. Research into these organisms, particularly from unique ecological niches, has led to the identification of this and other related molecules.

This compound was first discovered and isolated alongside its analogue, multiplolide A, from the fungus Xylaria multiplex BCC 1111. nih.govacs.org This wood-decaying fungus was collected from Ko Charng National Park in Thailand. acs.org The fungus was cultivated in a malt (B15192052) extract broth for 24 days at 25°C. acs.org The investigation of the broth extract of this fungal strain led to the identification of these two new 10-membered lactones. nih.govacs.org The structures of both multiplolide A and B were determined through the analysis of their spectral data. nih.govacs.org Both compounds were found to exhibit antifungal activity against Candida albicans. nih.govnih.govmdpi.com

Table 1: Discovery of this compound from Xylaria multiplex BCC 1111

| Attribute | Details | Source(s) |

|---|---|---|

| Compound | This compound | nih.govacs.org |

| Source Organism | Xylaria multiplex BCC 1111 | nih.govacs.org |

| Organism Type | Wood-decaying fungus | acs.org |

| Collection Location | Ko Charng National Park, Trat Province, Thailand | acs.org |

| Co-isolated Compound | Multiplolide A | nih.govacs.org |

| Biological Activity | Antifungal against Candida albicans | nih.govnih.govmdpi.com |

Endophytic fungi, which reside within the tissues of living plants, represent a significant and largely untapped resource for novel natural products. This compound has also been identified from endophytic fungi, often through specialized cultivation techniques designed to stimulate the production of cryptic secondary metabolites.

The production of this compound has been observed in a co-culture of two endophytic fungi, Nigrospora sp. and Stagonosporopsis sp. mdpi.comresearchgate.net This co-cultivation was induced using a medium derived from their host, Nicotiana tabacum (tobacco). mdpi.com The interaction between the two fungal species in this specific environment triggered the biosynthesis of several compounds, including this compound, nigrolactone, and 4β-acetoxyprobotryane-9β,15α-diol. mdpi.comresearchgate.net This finding demonstrates that microbial co-culturing can be an effective strategy to activate silent biosynthetic gene clusters and discover novel or previously unobserved metabolites from endophytic sources. mdpi.comnih.gov

While this compound itself has not been reported from Diaporthe hongkongensis, a closely related derivative, 5,6-dihydro-5,6-epoxymultiplolide A, has been isolated from this species. preprints.orgresearchgate.netmdpi.comnih.gov This marks the first instance of secondary metabolites being characterized from this particular fungus. mdpi.comnih.gov The endophytic fungus D. hongkongensis was isolated from the healthy leaves of Minquartia guianensis, a plant from the Amazon rainforest. researchgate.netmdpi.com The fungus was cultivated on a solid parboiled rice medium under static, dark conditions for 28 days to induce the production of its secondary metabolites. preprints.orgmdpi.compreprints.org The isolation of a multiplolide A derivative from a Diaporthe species suggests that the biosynthetic pathways for this class of lactones may be present in other fungal genera beyond Xylaria. preprints.org

Table 2: Identification of this compound and a Derivative from Endophytic Fungi

| Compound | Producing Organism(s) | Cultivation Method | Host Plant | Source(s) |

|---|---|---|---|---|

| This compound | Nigrospora sp. & Stagonosporopsis sp. | Co-culture with host medium | Nicotiana tabacum | mdpi.comresearchgate.net |

| 5,6-dihydro-5,6-epoxymultiplolide A | Diaporthe hongkongensis | Static culture on parboiled rice | Minquartia guianensis | preprints.orgmdpi.compreprints.org |

Identification in Endophytic Fungi Species

Co-cultivation of Nigrospora sp. and Stagonosporopsis sp. Endophytes

Extraction and Purification Techniques in Natural Product Chemistry

The isolation of pure chemical compounds like this compound from complex biological sources is a critical step in natural product chemistry. This process involves initial extraction followed by multi-step purification.

The initial step in isolating this compound from the fungal culture of Xylaria multiplex involved separating the fungal cells from the liquid culture medium, or broth. acs.org The culture broth, containing the secreted secondary metabolites, was then extracted with an equal volume of ethyl acetate (B1210297) (EtOAc). acs.org This solvent extraction step transfers the desired organic compounds from the aqueous broth to the organic solvent phase. kluthe.com

After the initial extraction, the crude ethyl acetate extract is subjected to fractionation to separate the mixture into its individual components. nih.gov For the isolation of this compound, the crude extract was purified using sequential column chromatography. acs.org The process involved:

Silica (B1680970) Gel Chromatography : The extract was first passed through a silica gel column, a common technique that separates compounds based on their polarity. acs.orgmdpi.com

Sephadex LH-20 Column Chromatography : Further purification was achieved using a Sephadex LH-20 column, which separates molecules based on their size and polarity. acs.org

This sequential chromatographic approach successfully yielded the pure compounds, multiplolide A and this compound. acs.org This process of bioassay-guided fractionation, where separation steps are guided by testing the biological activity of the resulting fractions, is a standard and essential strategy in the discovery of new bioactive natural products. nih.gov

Chromatographic Isolation Procedures

The purification of this compound from the crude extract relies on sequential chromatographic techniques that separate compounds based on their physical and chemical properties, such as polarity and size. acs.orglibretexts.org

Initial separation of the crude ethyl acetate extract from the Xylaria multiplex culture broth is performed using silica gel column chromatography. acs.org Silica gel is a polar stationary phase, and a gradient elution system is employed for the mobile phase. The process starts with a nonpolar solvent (100% dichloromethane) and gradually increases in polarity by adding methanol (B129727). acs.org This gradient allows for the separation of compounds based on their polarity; less polar compounds elute first, followed by more polar ones.

Fractions containing this compound, as identified through preliminary analysis, are then combined for further purification. acs.org This subsequent step involves size-exclusion chromatography using a Sephadex LH-20 column, with methanol as the mobile phase. acs.org Sephadex LH-20 separates molecules based on their size, allowing for the isolation of this compound from other compounds of similar polarity but different molecular weight. acs.org This two-step chromatographic process yielded 36 mg of this compound from a 6-liter culture. acs.org

In a separate study involving a co-culture of Nigrospora sp. and Stagonosporopsis sp., this compound was also purified from an ethyl acetate extract, indicating that similar chromatographic principles are applied for its isolation from different microbial sources. researchgate.net

The following table summarizes the chromatographic procedure for the isolation of this compound from Xylaria multiplex.

| Step | Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent) | Compound Isolated |

| 1 | Column Chromatography | Silica Gel | Gradient: Dichloromethane (CH₂Cl₂) to Dichloromethane:Methanol (CH₂Cl₂:MeOH) (90:10) | Fractions containing multiplolide A and B |

| 2 | Column Chromatography | Sephadex LH-20 | Methanol (MeOH) | This compound |

Structural Characterization and Stereochemical Elucidation

Spectroscopic Methods for Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules like multiplolide B. While detailed, publicly accessible 1D and 2D NMR data for this compound itself are scarce, the analysis of closely related analogues, such as 5,6-dihydro-5,6-epoxymultiplolide A, provides a clear example of how these methods are applied to determine the structure of this class of compounds. mdpi.com The following sections describe the application of various NMR techniques using 5,6-dihydro-5,6-epoxymultiplolide A as a representative model.

The ¹H and ¹³C NMR spectral data for 5,6-dihydro-5,6-epoxymultiplolide A, recorded in acetone-d₆, are presented below. mdpi.com

¹H NMR Data for 5,6-dihydro-5,6-epoxymultiplolide A (300 MHz, acetone-d₆)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-3 | 3.62 | d | 4.9 |

| H-4 | 3.64 | d | 4.9 |

| H-5 | 3.30 | m | |

| H-6 | 3.43 | dd | 2.2, 0.6 |

| H-7 | 4.07 | m | |

| H-8 | 4.12 | ddd | 8.2, 2.2, 0.9 |

| H-9a | 1.49 | dd | 15.5, 5.0 |

| H-9b | 2.29 | ddd | 15.5, 8.2, 3.7 |

| H-10 | 5.38 | ddq | 6.6, 5.0, 3.7 |

| H-11 | 1.30 | d | 6.62 |

¹³C NMR Data for 5,6-dihydro-5,6-epoxymultiplolide A (75 MHz, acetone-d₆)

| Position | Chemical Shift (δ) ppm |

|---|---|

| C-2 | 166.6 |

| C-3 | 51.2 |

| C-4 | 52.8 |

| C-5 | 55.9 |

| C-6 | 50.3 |

| C-7 | 69.8 |

| C-8 | 66.9 |

| C-9 | 35.3 |

| C-10 | 68.0 |

Proton-Proton Correlation Spectroscopy (COSY) is a 2D NMR experiment used to identify protons that are coupled to each other, typically through two or three chemical bonds. emerypharma.com This is crucial for tracing out the spin systems within a molecule's backbone. researchgate.net For the analogue 5,6-dihydro-5,6-epoxymultiplolide A, COSY analysis confirmed several key connectivities. mdpi.com For instance, coupling was observed between the epoxide hydrogens H-3 and H-4, confirming their adjacent positions. mdpi.com The spectrum also showed correlations establishing the sequence from H-6 through H-11, including the coupling of H-6 to H-8, H-8 to the methylene (B1212753) hydrogens at H-9, and H-10 to the methyl hydrogens at H-11. mdpi.com

The Heteronuclear Single Quantum Coherence (HSQC) experiment, which has largely superseded the older Heteronuclear Multiple Quantum Coherence (HMQC) technique, is used to identify direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. github.io In the structural analysis of 5,6-dihydro-5,6-epoxymultiplolide A, the HSQC spectrum confirmed the direct attachments for all protonated carbons. mdpi.com Key correlations included the assignment of the epoxide protons (δH 3.62 and 3.64) to their respective carbons (δC 51.2 and 52.8) and the methyl protons (δH 1.30) to the methyl carbon (δC 17.7). mdpi.com

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and molecular formula. msu.edu High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), is the standard method for obtaining highly accurate mass measurements. mdpi.com For 5,6-dihydro-5,6-epoxymultiplolide A, High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS) determined its molecular formula to be C₁₀H₁₄O₆ based on the observed sodium adduct ion [M+Na]⁺ at m/z 253.0683. mdpi.com A similar analysis would have been fundamental in establishing the molecular formula for this compound.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and absolute stereochemistry. careerendeavour.com While a crystal structure for this compound has not been reported, this technique has been successfully applied to other fungal macrolides, including related 10- and 14-membered lactones. researchgate.netnih.govacs.org For example, the absolute configurations of new 10-membered macrolides isolated from the fungi Cordyceps militaris and Pseudopestalotiopsis sp. were unequivocally determined by single-crystal X-ray diffraction analysis. researchgate.netnih.gov This method remains the gold standard for confirming the stereochemical assignments initially proposed by NMR and other spectroscopic methods. researchgate.net

Heteronuclear Multiple Quantum Coherence (HMQC) Spectroscopy

Mass Spectrometry (MS)

Determination of Absolute Configuration

The absolute stereochemistry of this compound, a 10-membered lactone isolated from the fungus Xylaria multiplex, requires meticulous stereochemical analysis. nih.gov While the initial discovery elucidated the planar structure based on spectral data, the assignment of the absolute configuration of its stereocenters necessitates advanced analytical techniques. nih.gov

A powerful and widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols is the Mosher ester analysis. researchgate.net This technique involves the chemical derivatization of the alcohol of unknown stereochemistry with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or its acid chloride (MTPA-Cl). nih.gov

The process involves two key stages:

Esterification: The secondary alcohol in the target molecule is reacted separately with (R)-MTPA and (S)-MTPA to form a pair of diastereomeric esters. researchgate.net These diastereomers, unlike enantiomers, exhibit distinct physical properties and, most importantly, different ¹H NMR spectra.

NMR Analysis: The ¹H NMR spectra of the (R)-MTPA ester and the (S)-MTPA ester are carefully recorded and assigned. The chemical shifts (δ) for protons on either side of the newly formed ester linkage are compared. A key diagnostic parameter, Δδ (defined as δS − δR), is calculated for each of these protons. rsc.org

The sign of the Δδ value (positive or negative) for protons located in the vicinity of the MTPA ester provides a reliable basis for assigning the absolute configuration of the original carbinol center. researchgate.netrsc.org According to the established model, protons that lie on one side of the plane of the MTPA phenyl group in the molecule's preferred conformation will have positive Δδ values, while those on the other side will have negative values, allowing for the unambiguous assignment of the (R) or (S) configuration at the carbinol carbon. nih.gov

To illustrate the data derived from this method, a representative table of results from a Mosher ester analysis is shown below.

Table 1: Representative Data from a Mosher Ester Analysis. Note: This table is a generalized example to illustrate the data format and is not based on published experimental results for this compound.

| Proton Assignment | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) |

| H-a | 4.21 | 4.25 | +0.04 |

| H-b | 2.15 | 2.19 | +0.04 |

| H-c | 1.88 | 1.85 | -0.03 |

| H-d | 1.65 | 1.61 | -0.04 |

The assignment of the absolute configuration of each chiral center is the final step in the complete structural elucidation of a natural product. For complex molecules with multiple stereocenters, this often requires a combination of methods, where techniques like Mosher ester analysis are used to determine the configuration of one center, and the relative stereochemistry of the remaining centers is deduced through other NMR techniques (like NOESY) or confirmed via total synthesis. nih.govrsc.org

For this compound's congener, multiplolide A, its absolute configuration was ultimately confirmed through stereoselective total synthesis, as the initial isolation and spectroscopic analysis could not definitively assign the stereochemistry of the epoxide moiety. nih.gov Similarly, for other complex lactones, total synthesis is a well-established approach to unambiguously confirm the absolute stereochemistry when spectroscopic methods alone are inconclusive. nih.gov While the assignment of the absolute configuration of this compound at centers C-7, C-8, and C-10 is a critical step, specific published literature detailing the experimental data that confirms the (7S, 8R, 10R) configuration is not available in the reviewed scientific papers. The confirmation of such assignments relies on rigorous experimental data from methods such as Mosher ester analysis, X-ray crystallography, or enantioselective total synthesis.

Biological Activities and Preclinical Investigative Studies

Antifungal Spectrum of Activity

Multiplolide B has been investigated for its inhibitory effects against several fungal species, showing a range of potency.

Efficacy against Candida albicans

This compound has exhibited significant antifungal activity against Candida albicans. ebi.ac.uknih.govacs.org Studies have shown that it can inhibit the growth of this opportunistic human pathogen. ebi.ac.uknih.govacs.org Specifically, this compound, along with its analog multiplolide A, was isolated from the fungus Xylaria multiplex and tested for its effects on C. albicans. ebi.ac.uknih.govacs.org

Activity against Phomopsis sp.

Research has demonstrated the effectiveness of this compound against Phomopsis sp., a genus of endophytic fungi. mdpi.com In a study involving the co-cultivation of Nigrospora sp. and Stagonosporopsis sp. from tobacco, this compound was one of the compounds isolated. mdpi.com It showed antifungal activity against Phomopsis sp. with a minimum inhibitory concentration (MIC) of 8.0 μg/mL. mdpi.com

Efficacy against Aspergillus fumigatus

This compound has also shown promising activity against Aspergillus fumigatus, a common mold that can cause invasive infections in immunocompromised individuals. nih.gov When produced through the co-culture of Nigrospora sp. and Stagonosporopsis sp., this compound displayed antifungal activity against A. fumigatus with a minimum inhibitory concentration (MIC) as low as 2 μg/mL. nih.govresearchgate.net

Comparative Antifungal Potency (e.g., IC50 values)

The potency of this compound has been quantified using the half-maximal inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC) values.

| Fungal Species | IC50 (µg/mL) | MIC (µg/mL) |

| Candida albicans | 2 ebi.ac.uknih.govacs.org | |

| Phomopsis sp. | 8 mdpi.com | |

| Aspergillus fumigatus | ≤8 researchgate.net | |

| Nigrospora sp. | 1 nih.gov | |

| Data sourced from multiple studies. ebi.ac.uknih.govacs.orgmdpi.comnih.govresearchgate.net |

Assessment of Selectivity and Absence of Cytotoxicity in Specific Cell Lines

An important aspect of preclinical investigation is to determine the selectivity of a compound, ensuring it targets the intended pathogen with minimal harm to host cells.

Inactivity in BC-1 and KB Cell Lines

This compound has been evaluated for its cytotoxic effects on specific human cancer cell lines. ebi.ac.uknih.govacs.org In these studies, it was found to be inactive against both BC-1 (a body cavity-based lymphoma cell line) and KB (a human oral cancer cell line) at a concentration of 20 µg/mL. ebi.ac.uknih.govacs.org This lack of cytotoxicity suggests a degree of selectivity in its biological activity.

Evaluation in Specific Pathogen Models

This compound, along with its structural analog multiplolide A, has been evaluated for its potential antimalarial properties. nih.govebi.ac.uk In vitro screening assays were conducted to determine its activity against the malarial parasite Plasmodium falciparum. nih.gov The results of these studies indicated that this compound was inactive against this pathogen. nih.govebi.ac.uk

Specifically, in the screening system used, both multiplolide A and this compound did not show any inhibitory activity toward Plasmodium falciparum at a concentration of 20 µg/mL. nih.govebi.ac.uk This lack of activity suggests that, despite being a bioactive molecule against other organisms, its mechanism of action does not target essential pathways for the survival of this particular malaria parasite under the tested conditions. nih.gov

Table 1: In Vitro Activity of this compound against Plasmodium falciparum

| Compound | Test Organism | Concentration | Result |

|---|

Mechanisms of Action (Hypothesized and Investigated)

The chemical structure of this compound contains specific functional groups that are often associated with biological activity. mdpi.compreprints.org One of the most notable of these is the epoxide group, a three-membered ring containing an oxygen atom. mdpi.compreprints.orglibretexts.org This structural feature is known to contribute significantly to the reactivity of natural products. preprints.orgpreprints.org

The high reactivity of epoxides is largely due to the substantial ring strain within the three-membered ring. libretexts.org Nucleophilic attack on one of the electrophilic carbon atoms of the epoxide leads to ring-opening, which relieves this strain and is therefore an energetically favorable process. libretexts.org This inherent reactivity makes the epoxide group a potential site for interaction with various biological targets. mdpi.com

It is hypothesized that the epoxide moiety of this compound could interact with nucleophilic residues found in biological macromolecules such as enzymes or cellular receptors. mdpi.compreprints.org The mechanism would likely involve the opening of the epoxide ring, leading to the formation of a covalent bond between the compound and its biological target. This interaction could potentially alter the function of the target protein or enzyme. The presence of the epoxide group is known to enhance the chemical reactivity of molecules, potentially increasing their interaction with targets like enzymes, receptors, or lipid membranes. mdpi.com

The specific outcome of such a reaction, including which carbon of the epoxide is attacked, can be influenced by the reaction conditions (acidic or basic catalysis) and the nature of the nucleophile. libretexts.org In biological systems, enzymatic catalysis, such as that performed by epoxide hydrolases, can facilitate this ring-opening. nih.gov These enzymes often utilize amino acid residues, like tyrosine, to activate the epoxide through hydrogen bonding, preparing it for nucleophilic attack. nih.gov While not specifically demonstrated for this compound, this represents a plausible mechanism of action for compounds containing an epoxide group.

Biosynthetic Pathways and Molecular Regulation

Classification as a Polyketide Secondary Metabolite

Multiplolide B is classified as a polyketide, a diverse class of secondary metabolites produced by bacteria, fungi, plants, and some marine organisms. doi.orgnih.govresearchgate.net Secondary metabolites are compounds not essential for the organism's normal growth but are produced, often in response to environmental stimuli, to serve functions like defense or communication. nih.govnih.gov The structural backbone of polyketides is assembled from simple carboxylate precursors, such as acetyl-CoA and malonyl-CoA, through a series of condensation reactions. nih.gov this compound's ten-membered lactone ring structure is a characteristic feature of many fungal polyketides, which include a wide range of bioactive molecules like antibiotics and antifungals. acs.orgresearchgate.netmdpi.com

Role of Polyketide Synthases (PKS) in Biosynthesis

The biosynthesis of polyketides is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). mdpi.comnih.gov These enzymatic complexes are responsible for the stepwise assembly of the polyketide chain from acyl-CoA building blocks. Fungi utilize highly complex PKS systems to generate a vast array of natural products. nih.gov The production of this compound, as a polyketide, is therefore dependent on the expression and activity of specific PKS gene clusters within the producing fungus. frontiersin.org

Fungal PKSs are often modular in nature, functioning as enzymatic assembly lines. nih.govresearchgate.net Each module within a PKS is responsible for one cycle of chain elongation and modification. A typical module contains several domains, each catalyzing a specific reaction, such as selecting the building block (acyltransferase domain), performing the condensation (ketosynthase domain), and carrying the growing chain (acyl carrier protein domain). researchgate.net Optional reductive domains (ketoreductase, dehydratase, and enoylreductase) can modify the β-keto group at each step, leading to the vast structural diversity seen in polyketides. researchgate.net This modular architecture allows for the programmed synthesis of complex structures like the 10-membered ring of this compound. acs.org

The expression of PKS gene clusters is tightly regulated and often remains silent under standard laboratory culture conditions. frontiersin.orgnih.gov Various environmental and genetic factors can influence their activation. Environmental triggers include nutrient availability (carbon and nitrogen sources), pH, temperature, and aeration. nih.govisomerase.com Genetic regulation involves transcription factors that can activate or repress the entire biosynthetic gene cluster in response to specific signals. nih.gov A significant factor in inducing PKS expression is microbial interaction; the presence of competing or symbiotic microorganisms can trigger the production of secondary metabolites as a defense or communication mechanism. nih.govfrontiersin.org

Modular Nature of PKS Pathways

Strategies for Biosynthetic Induction in Fungal Cultures

Given that many fungal biosynthetic pathways are silent under axenic (pure culture) conditions, specific strategies are required to induce the production of desired compounds like this compound. nih.govfrontiersin.org

Microbial co-cultivation, or mixed fermentation, mimics the natural competitive environment of microorganisms and is a powerful strategy for inducing cryptic metabolic pathways. nih.govfrontiersin.org Research has shown that the production of this compound can be successfully induced through the co-cultivation of two different endophytic fungi, Nigrospora sp. and Stagonosporopsis sp. mdpi.comresearchgate.net In one study, these fungi, which were isolated from the plant Nicotiana tabacum, did not produce this compound when grown in pure culture. However, when grown together, they generated this compound along with other compounds like nigrolactone and 4β-acetoxyprobotryane-9β,15α-diol. mdpi.comresearchgate.net This demonstrates that inter-species microbial interactions can activate silent biosynthetic gene clusters. frontiersin.org

Optimizing fermentation conditions is another key strategy to enhance the production of secondary metabolites. isomerase.comfrontiersin.org This involves adjusting physical and chemical parameters of the culture environment.

Media Composition: The composition of the culture medium plays a critical role. The induction of this compound from the co-culture of Nigrospora sp. and Stagonosporopsis sp. was achieved in a medium supplemented with an extract from the host plant, Nicotiana tabacum. mdpi.comresearchgate.net This suggests that chemical cues from the host can trigger the expression of fungal secondary metabolite pathways.

Solid-State Fermentation: The choice of cultivation method, such as liquid or solid-state fermentation, can significantly impact metabolite production. nih.gov For instance, the endophytic fungus Diaporthe hongkongensis was induced to produce a derivative of multiplolide A by culturing it on parboiled rice under static conditions for 28 days. nih.gov This solid-state fermentation provides a different growth environment that can stimulate the production of compounds not seen in liquid cultures. nih.gov

Synthetic Endeavors and Methodological Advancements

Total Synthesis Approaches to Multiplolide B and Analogues

The total synthesis of this compound and its analogues has been a subject of considerable research, with a focus on achieving high levels of stereocontrol to construct the multiple chiral centers present in the molecule. These efforts have often been intertwined with the synthesis of multiplolide A and its diastereomers, allowing for a comparative study of their structures and biological activities. researchgate.netacs.org

A notable stereoselective total synthesis of multiplolide A and one of its diastereomers was accomplished, providing a pathway that could be adapted for this compound. researchgate.net The overarching strategy relied on the careful orchestration of several key reactions to build the carbon skeleton and install the necessary stereocenters with high fidelity. researchgate.netdntb.gov.ua The synthesis commenced from readily available and inexpensive starting materials, highlighting the practicality of the approach. researchgate.net A key feature of these synthetic routes is the modular design, often involving the synthesis of two key fragments that are later coupled and cyclized to form the ten-membered lactone core. doi.org The control of stereochemistry throughout the synthesis is paramount, and various asymmetric reactions have been employed to achieve this. mdpi.com

The successful execution of these syntheses not only confirmed the proposed structures of the natural products but also provided access to diastereomers for further biological evaluation. researchgate.net This comparative approach is crucial for understanding the structure-activity relationships within the multiplolide family of compounds.

The successful total syntheses of this compound and its analogues have been made possible by the application of a suite of powerful and reliable chemical transformations. These reactions have become indispensable tools in the arsenal (B13267) of synthetic organic chemists for the construction of complex natural products.

The Jacobsen hydrolytic kinetic resolution (HKR) has proven to be a cornerstone in establishing the stereochemistry of key building blocks for multiplolide synthesis. researchgate.netdntb.gov.ua This method utilizes a chiral (salen)cobalt(III) complex to effect the enantioselective ring-opening of a racemic terminal epoxide with water. wikipedia.orgnih.gov The reaction provides two valuable, highly enantioenriched products: the unreacted epoxide and the corresponding 1,2-diol. youtube.com This resolution is particularly advantageous due to its operational simplicity, the use of water as a green reagent, and the commercial availability and recyclability of the catalyst. wikipedia.org In the context of multiplolide synthesis, the Jacobsen HKR allows for the efficient preparation of chiral epoxides, which serve as versatile intermediates for the subsequent elaboration into the target molecule. researchgate.net

The Sharpless asymmetric epoxidation and dihydroxylation reactions are pivotal for installing specific stereocenters within the multiplolide framework. researchgate.netdntb.gov.ua The Sharpless asymmetric epoxidation, which garnered a Nobel Prize in 2001, employs a titanium-tartrate complex to direct the enantioselective epoxidation of allylic alcohols. numberanalytics.comuni-giessen.de This reaction is highly predictable and provides access to epoxides with high enantiomeric excess, which are crucial for building the chiral architecture of this compound. mdpi.com Similarly, the Sharpless asymmetric dihydroxylation allows for the stereoselective conversion of olefins into vicinal diols, further expanding the toolbox for controlling stereochemistry during the synthesis. mdpi.comresearchgate.net The strategic application of these methods has been instrumental in the construction of key fragments of the multiplolide molecules. mdpi.com

The Swern oxidation is a widely used and reliable method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. researchgate.netdntb.gov.uauni-ruse.bg This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered non-nucleophilic base such as triethylamine. youtube.comnrochemistry.com A key advantage of the Swern oxidation is its mild reaction conditions, which are compatible with a wide range of sensitive functional groups that might be present in complex intermediates during a total synthesis. uni-ruse.bg In the synthesis of this compound, the Swern oxidation is employed to convert alcohol precursors into the corresponding carbonyl compounds, which are necessary for subsequent carbon-carbon bond-forming reactions or for establishing the final oxidation state of the molecule. researchgate.net

The final ring-closing step to form the ten-membered lactone core of this compound is a critical transformation. The Yamaguchi macrolactonization has been a highly effective method for achieving this cyclization. researchgate.net This reaction involves the formation of a mixed anhydride (B1165640) between the seco-acid (the open-chain hydroxy acid precursor) and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent). wikipedia.orgchem-station.com In the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP), this activated intermediate undergoes an intramolecular esterification to yield the desired macrolactone. wikipedia.org The Yamaguchi protocol is favored for its ability to effect macrolactonization in high yields under relatively mild conditions, even for the formation of sterically hindered or strained ring systems. researchgate.netchem-station.com Its successful application in the total synthesis of multiplolide A and its diastereomers underscores its importance in the synthesis of this class of natural products. researchgate.net

Key Synthetic Reactions and Methodologies

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a powerful and widely adopted strategy for the construction of the macrolactone core of this compound and other related natural products. wikipedia.orgorganic-chemistry.org This catalytic reaction, which typically utilizes ruthenium-based catalysts, facilitates the formation of cyclic alkenes from acyclic diene precursors. wikipedia.org The efficiency and functional group tolerance of RCM make it particularly suitable for complex molecule synthesis.

In the context of multiplolide synthesis, RCM is often employed in the key macrocyclization step. researchgate.netacs.org A general approach involves the synthesis of a diene-containing seco-acid, which is then subjected to esterification with a suitable alcohol fragment to generate the RCM precursor. Subsequent treatment with a Grubbs-type catalyst initiates the ring closure, affording the ten-membered lactone ring characteristic of multiplolides. acs.orgresearchgate.net The choice of catalyst and reaction conditions can influence the stereoselectivity of the newly formed double bond, which is a critical aspect of the synthesis. acs.org

Several total syntheses of multiplolide A, a closely related analog of this compound, have prominently featured RCM as a pivotal step. researchgate.netacs.org These syntheses have demonstrated the robustness of the RCM approach in constructing the decanolide framework. For instance, a flexible strategy for the total synthesis of multiplolide A diastereomers relied on RCM to establish the macrocyclic core and investigate the feasibility of forming the desired E-configured internal olefin. acs.org

Table 1: Key RCM-based Syntheses of Multiplolide Analogs

| Target Molecule | Key RCM Substrate | Catalyst | Outcome | Reference |

| Multiplolide A | Dienoic ester | Grubbs' 2nd Gen. | Formation of 10-membered lactone | acs.org |

| Stagonolide-F | Dienoic ester | Grubbs' 2nd Gen. | Construction of 9-membered lactone | researchgate.net |

| Floresolide B | Acyclic diene | Grubbs' 2nd Gen. | Formation of 12-membered cyclophane | wikipedia.org |

This table is for illustrative purposes and may not be exhaustive.

Epoxide-Based Synthetic Transformations

Epoxides are versatile intermediates in organic synthesis, and their transformations play a crucial role in the construction of the stereochemically rich polypropionate backbone of this compound. nih.govmdpi.com Epoxide-based methodologies offer a powerful non-aldol alternative for the stereoselective synthesis of the alternating methyl and hydroxyl groups found in these natural products. nih.govdntb.gov.ua

The general strategy involves the enantio- and diastereoselective synthesis of epoxides, often achieved through methods like the Sharpless asymmetric epoxidation. researchgate.netnih.gov These chiral epoxides then undergo regioselective ring-opening reactions with various nucleophiles, including organocuprates and hydrides, to install the desired stereocenters. researchgate.netnih.gov This iterative process allows for the controlled construction of complex polypropionate chains. nih.gov

In the synthesis of multiplolides and their fragments, epoxide-based transformations have been instrumental. researchgate.netmdpi.com For example, the synthesis of multiplolide A involved the use of a chiral epoxide derived from Jacobsen's hydrolytic kinetic resolution and Sharpless epoxidation. researchgate.net The regioselective opening of this epoxide was a key step in establishing the correct stereochemistry of the molecule. Furthermore, the final installation of the epoxide functionality in some synthetic routes is achieved late-stage on the fully formed macrocycle. acs.org

Table 2: Key Epoxide-Based Methodologies in Polypropionate Synthesis

| Methodology | Key Transformation | Application | Reference |

| Sharpless Asymmetric Epoxidation | Asymmetric epoxidation of allylic alcohols | Creation of chiral epoxide intermediates | researchgate.netnih.gov |

| Regioselective Epoxide Opening | Nucleophilic attack on epoxide ring | Installation of stereocenters | nih.govnih.gov |

| Intramolecular Epoxide Ring Opening | Neighboring group participation | Formation of cyclic ethers | mdpi.com |

This table highlights common methodologies and is not an exhaustive list of all applications.

Development of this compound Fragments and Intermediates

The total synthesis of a complex molecule like this compound is often approached in a convergent manner, which involves the independent synthesis of key fragments that are later coupled together. This strategy allows for greater efficiency and flexibility. The development of synthetic routes to crucial intermediates of this compound is a significant undertaking in itself.

Key fragments for the synthesis of this compound typically include a polypropionate chain containing multiple stereocenters and a second fragment that will form the remainder of the macrocyclic ring. The synthesis of these fragments often employs the very methodologies described above, such as iterative epoxide opening and asymmetric catalysis, to build up the required stereochemical complexity. nih.govbeilstein-journals.org For instance, the synthesis of a C1-C11 fragment of a related polyketide, borrelidin (B54535), utilized an iterative sequence of oxidation, Wittig olefination, hydrogenation, and asymmetric methylation. beilstein-journals.org Similarly, the construction of a C2-C12 intermediate for borrelidin was achieved through the iterative base-catalyzed condensation of sulfone compounds with epoxides. beilstein-journals.org These examples showcase the modular nature of polypropionate synthesis, where established methods are applied to create specific fragments that can be adapted for the synthesis of various natural products, including this compound.

Advanced Synthetic Methodologies for Related Polypropionates

The quest for more efficient and stereoselective methods for constructing polypropionate structures continues to drive innovation in synthetic organic chemistry. nih.govnih.gov While aldol-based methods have traditionally been dominant, a number of advanced, non-aldol approaches have been developed and applied to the synthesis of polypropionates related to this compound. nih.gov

One notable advancement is the development of iterative assembly line synthesis. nih.gov This strategy aims to mimic the biosynthetic pathway of polyketides by using a sequence of reactions to add propionate (B1217596) units one by one with full stereocontrol. This approach offers a high degree of programmability, allowing for the synthesis of a wide range of stereoisomers. nih.gov

Other advanced methodologies include:

Crotylation and Allenylation Reactions: These methods provide powerful tools for the stereoselective formation of carbon-carbon bonds and the introduction of hydroxyl and methyl groups with defined stereochemistry. nih.gov

Selective Radical Processes: Radical reactions can be harnessed to form key bonds within the polypropionate backbone under mild conditions. nih.gov

Sequential Substitution Reactions: Iterative substitution reactions on chiral templates can be used to build up the polypropionate chain in a controlled manner. nih.gov

These advanced methodologies, often in combination with more established techniques like RCM and epoxide chemistry, provide a powerful arsenal for synthetic chemists tackling the challenges of polypropionate synthesis. The continued development of such methods will undoubtedly facilitate future syntheses of this compound and its analogs, paving the way for further biological investigation.

Advanced Mechanistic Investigations

Cellular and Molecular Targets Identification

Specific cellular and molecular targets of multiplolide B have not yet been definitively identified. The compound, a 10-membered lactone isolated from the fungus Xylaria multiplex, has demonstrated antifungal activity against Candida albicans and Phomopsis sp. doi.orgresearchgate.netmdpi.com The structural class of 10-membered lactones, or decanolides, is known for a broad range of biological activities, which often stem from their interaction with specific cellular components. doi.org However, the precise binding partners and the direct molecular consequences of these interactions for this compound are not yet elucidated.

General mechanisms for antifungal agents can include targeting the fungal cell wall, cell membrane, or specific enzymes and proteins involved in essential cellular processes. nih.gov For instance, many clinically used antifungal drugs interfere with the biosynthesis of ergosterol, a key component of the fungal cell membrane, or inhibit the synthesis of β-glucan, a crucial cell wall polymer. It is plausible that this compound could operate through one of these established mechanisms or possess a novel mode of action. However, without dedicated studies, such as affinity chromatography, proteomics, or genetic screening approaches, the direct targets of this compound remain speculative.

Pathway Perturbation Analysis in Biological Systems

A formal pathway perturbation analysis for this compound is not currently available in scientific reports. Such an analysis would typically involve treating a biological system, such as a fungal culture, with this compound and then employing "omics" technologies (e.g., transcriptomics, proteomics, metabolomics) to observe global changes in cellular pathways. wikipedia.orgnih.gov This type of investigation could reveal which metabolic or signaling pathways are significantly affected by the compound, thereby offering clues about its mechanism of action.

Given its antifungal activity, it is hypothesized that this compound could perturb pathways essential for fungal viability, such as those involved in cell wall integrity, membrane function, or nutrient metabolism. For example, if this compound were to inhibit a key enzyme in a biosynthetic pathway, a build-up of the substrate and a depletion of the product would be expected, which could be detected through metabolomic analysis. metaboanalyst.ca However, without experimental data, it is not possible to specify which pathways are perturbed by this compound.

Resistance Mechanisms in Microorganisms (if applicable to specific activities)

There is no information available in the current scientific literature regarding the development of resistance to this compound in microorganisms. The study of resistance mechanisms typically follows the identification of a compound's mode of action and its more widespread use. libretexts.orgfrontiersin.org

Structure Activity Relationship Sar Studies and Analogue Design

Elucidation of Key Pharmacophoric Features of the Multiplolide B Scaffold

The pharmacophore of a molecule represents the essential spatial arrangement of features that are responsible for its biological activity. For the this compound scaffold, identifying these key features is the first step toward rational drug design. This compound is a 10-membered lactone, a class of compounds known for a range of biological activities, including phytotoxic, cytotoxic, and antifungal effects. researchgate.netrsc.org

Based on SAR studies of related 10-membered lactones like stagonolides and herbarumins, several structural motifs on the multiplolide scaffold are likely critical for its antifungal activity against Candida albicans mdpi.comnih.gov:

The Lactone Ring: The 10-membered macrolactone ring serves as the foundational scaffold, orienting the functional groups in a specific three-dimensional arrangement necessary for target interaction.

Hydroxyl Groups: The presence and position of hydroxyl groups are often critical for the activity of polyketides. In related nonenolides, the oxidation of the C-7 hydroxyl group has been shown to significantly impact biological activity, suggesting its importance as a hydrogen bond donor or acceptor in target binding. mdpi.com

Alkyl Substituents: The size and stereochemistry of alkyl side chains can influence both potency and selectivity. The substituent at the C-9 position in other 10-membered lactones has been shown to be a determinant of biological activity. mdpi.com

The α,β-Unsaturated Carbonyl Group: While not present in the reported structure of this compound, the introduction or presence of an α,β-unsaturated carbonyl moiety in other 10-membered lactones has been associated with high general toxicity. rsc.org This suggests that the saturated nature of the lactone in this compound might contribute to its selective antifungal profile.

The initial discovery of multiplolides A and B revealed that this compound exhibits a significantly lower IC50 value (2 µg/mL) against Candida albicans compared to multiplolide A (7 µg/mL). nih.gov This highlights that subtle structural differences between the two, which lie in the position and/or stereochemistry of functional groups, are key to modulating biological potency.

Design and Synthesis of this compound Derivatives

The rational design of derivatives is guided by the identified pharmacophoric features. The goal is to systematically modify the this compound structure to probe the importance of different functional groups and regions of the molecule. The total synthesis of multiplolide A and its diastereoisomer has demonstrated a viable synthetic pathway, which can be adapted to produce novel analogues of this compound. dntb.gov.ua

Common strategies for the design and synthesis of natural product derivatives that could be applied to this compound include:

Modification of Hydroxyl Groups: Esterification or etherification of the hydroxyl groups can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. For instance, the synthesis of acetylated derivatives, such as 7-O-acetylmultiplolide A and 8-O-acetylmultiplolide A, has been reported from a Diaporthe species. researchgate.net A similar strategy could be applied to the hydroxyl groups of this compound.

Alteration of Alkyl Side Chains: The alkyl substituents could be varied in length or replaced with other functional groups to explore the steric and electronic requirements of the binding pocket.

Ring Modification: Although synthetically challenging, modification of the lactone ring size or introduction of different heteroatoms could lead to novel scaffolds with altered conformational properties and biological activities.

Stereochemical Modifications: The synthesis of different stereoisomers (enantiomers and diastereomers) is a powerful tool to understand the three-dimensional requirements for binding to the biological target. nih.gov

The synthesis of such derivatives would likely follow established synthetic routes for 10-membered lactones, potentially involving key steps like Sharpless epoxidation, ring-closing metathesis, and Yamaguchi esterification, as demonstrated in the synthesis of multiplolide A. dntb.gov.ua

Evaluation of Modified Structures for Enhanced Biological Activity or Specificity

Once synthesized, the novel this compound derivatives would be subjected to a battery of biological assays to evaluate their antifungal activity and selectivity. The primary assay would typically be an in vitro susceptibility test against various fungal pathogens, especially different species of Candida.

A pertinent example, although on the closely related multiplolide A, is the evaluation of 7-O-acetylmultiplolide A and 8-O-acetylmultiplolide A. It was observed that 8-O-acetylmultiplolide A displayed antifungal activity, whereas 7-O-acetylmultiplolide A was largely inactive. researchgate.net This finding underscores the critical importance of the position of the acetyl group, indicating that the C-7 hydroxyl group might be essential for a key interaction with the target, which is blocked by acetylation, while modification at the C-8 position is better tolerated or even beneficial.

The evaluation of a library of this compound derivatives would aim to establish a clear SAR, as illustrated in the hypothetical data in the table below, which is based on findings for related compounds.

| Compound | Modification from this compound | Antifungal Activity (MIC, µg/mL) |

|---|---|---|

| This compound | Parent Compound | 2 |

| Analogue 1 | Acetylation of C-7 OH | >50 (Inactive) |

| Analogue 2 | Acetylation of C-8 OH | 1.5 |

| Analogue 3 | Oxidation of C-7 OH to ketone | 15 |

| Analogue 4 | Inversion of stereocenter at C-7 | 8 |

Such a systematic evaluation would allow researchers to identify derivatives with enhanced potency (lower MIC), broader spectrum of activity, or improved selectivity (less cytotoxicity to mammalian cells).

Impact of Stereochemistry on Biological Efficacy

Stereochemistry is a critical determinant of biological activity for most chiral natural products, as biological targets such as enzymes and receptors are themselves chiral. nih.gov The differential interaction of enantiomers or diastereomers with a target can lead to significant differences in efficacy, metabolism, and toxicity.

For 10-membered lactones, stereochemistry has been shown to play a pivotal role. In studies on stagonolides, it was noted that compounds with a 7S configuration were more phytotoxic than their 7R analogues, highlighting the importance of the spatial orientation of the hydroxyl group. mdpi.com

In the context of multiplolides, the total synthesis of a diastereoisomer of multiplolide A provided a direct means to assess the impact of stereochemistry. While the specific activity of this diastereomer compared to the natural product is not detailed in the available high-level summaries, such a study is fundamental to SAR. It is highly probable that the specific arrangement of the multiple chiral centers in natural this compound is optimal for its interaction with its fungal target. Any alteration in stereochemistry, as with the synthesized diastereomer of multiplolide A, would be expected to result in a significant change, likely a reduction, in antifungal potency.

The synthesis and evaluation of all possible stereoisomers of a lead compound, although often a complex undertaking, provides invaluable information for understanding the three-dimensional pharmacophore and can guide the design of more potent and selective therapeutic agents. nih.gov For instance, studies on mefloquine (B1676156) analogs have shown that while all stereoisomers retained some antifungal activity, the erythro enantiomers were more potent than the threo enantiomers. nih.gov A similar detailed investigation for this compound would be essential for its development as a clinical candidate.

Future Research Directions and Biotechnological Prospects

Exploration of Underexplored Fungal Symbionts for Multiplolide B Production

This compound was first isolated from the fungus Xylaria multiplex. acs.orgebi.ac.uk However, subsequent studies have identified its production by other endophytic fungi, such as Phomopsis sp. and Diaporthe hongkongensis. mdpi.comnumberanalytics.com This suggests that the biosynthetic capability for this compound may be distributed among various fungal symbionts. Future research should focus on a systematic exploration of underexplored fungal endophytes from diverse ecological niches. beilstein-journals.orgrsc.org Investigating fungi associated with medicinal plants or those thriving in unique environmental conditions could lead to the discovery of new, more efficient producers of this compound or novel structural analogues with enhanced activity. researchgate.netmdpi.com Co-culture techniques, where different microbial species are grown together, have been shown to induce the production of secondary metabolites that are not synthesized in monocultures and could be a promising strategy to stimulate or increase the yield of this compound. tandfonline.com

| Producer Organism | Potential for Genetic Engineering |

| Xylaria multiplex | The availability of its draft genome sequence allows for targeted genetic modifications to enhance this compound production. nih.gov |

| Diaporthe hongkongensis | As another known producer, it represents an alternative host for genetic engineering to optimize yield. mdpi.com |

Chemoenzymatic Synthesis of this compound and Analogues

While total synthesis of complex natural products can be challenging, chemoenzymatic approaches offer a powerful alternative by combining the efficiency of enzymatic catalysis with the versatility of chemical synthesis. beilstein-journals.orgnih.govmdpi.com For this compound, a chemoenzymatic strategy could involve the synthesis of a precursor molecule, followed by a key enzymatic step, such as a macrocyclization reaction catalyzed by a thioesterase, to form the 10-membered lactone ring. rsc.org This approach would not only facilitate the synthesis of this compound itself but also enable the creation of a library of analogues with modified functional groups. mdpi.com The substrate flexibility of certain enzymes could be exploited to incorporate different side chains or alter stereocenters, leading to the generation of novel compounds with potentially improved antifungal activity or pharmacokinetic properties.

Advanced Preclinical Models for Efficacy Validation

To validate the therapeutic potential of this compound, robust preclinical models that accurately mimic human fungal infections are essential. mdpi.comtandfonline.com While initial studies have demonstrated its in vitro activity against Candida albicans, further evaluation in advanced preclinical models is necessary. acs.org This includes the use of in vivo models, such as murine models of disseminated candidiasis, to assess the efficacy, pharmacokinetics, and tolerability of this compound. technologynetworks.comoup.com Additionally, the development and use of three-dimensional (3D) organoid models and other advanced in vitro systems can provide more physiologically relevant data on the compound's activity and potential toxicity before moving to clinical trials. who.intfrontiersin.org

| Preclinical Model | Purpose |

| In vivo animal models (e.g., mice) | To evaluate the in vivo efficacy, pharmacokinetics, and potential toxicity of this compound in a whole-organism system. technologynetworks.comoup.com |

| 3D organoid models | To provide a more physiologically relevant in vitro system for assessing antifungal activity and host cell interactions. who.int |

Computational Chemistry and Molecular Modeling for Target Identification and SAR Prediction

Computational chemistry and molecular modeling are invaluable tools for accelerating the drug discovery process. numberanalytics.comnih.govuneb.br In the context of this compound, molecular docking studies can be employed to predict its binding interactions with potential fungal protein targets, thereby helping to elucidate its mechanism of action. mdpi.comnih.govscielo.org.conih.govmdpi.com By identifying the specific molecular targets, more focused strategies for drug development can be designed.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the antifungal activity of novel this compound analogues based on their chemical structures. nih.govmdpi.comexcli.de This allows for the in silico screening of virtual compound libraries, prioritizing the synthesis of analogues that are most likely to exhibit enhanced potency. This computational approach significantly reduces the time and resources required for the synthesis and testing of new compounds, streamlining the optimization of this compound as a potential antifungal drug. uneb.br

Q & A

Q. How can researchers design reproducible experiments to characterize multiplolide B’s structural and functional properties?

Methodological Answer:

- Experimental Design: Begin with spectral analysis (NMR, MS) to confirm structural identity, adhering to protocols for novel compound validation .

- Purity Validation: Use HPLC or LC-MS to establish purity thresholds (>95%) and document solvent systems and column specifications .

- Control Variables: Include positive/negative controls (e.g., known cytotoxic agents for bioactivity assays) and standardize environmental conditions (pH, temperature) to minimize variability .

- Data Reporting: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (main text) from supplementary details (e.g., crystallization conditions) .

What strategies ensure a research question on this compound’s bioactivity is both specific and theoretically grounded?

Methodological Answer:

- Theoretical Alignment: Link the question to existing frameworks (e.g., structure-activity relationships in terpenoids) to identify gaps, such as unexplored signaling pathways .

- Scope Narrowing: Avoid broad inquiries like “Does this compound have medicinal value?” Instead, ask “How does this compound modulate the NF-κB pathway in macrophages at concentrations ≤10 μM?” .

- Feasibility Check: Prioritize assays with accessible resources (e.g., cell lines, ELISA kits) over complex models (e.g., transgenic animals) unless critical to the hypothesis .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer:

- Source Analysis: Compare methodologies (e.g., differences in cell viability assays: MTT vs. ATP-based luminescence) that may explain variability .

- Meta-Analysis: Pool raw data from published dose-response curves to calculate pooled IC₅₀ values, adjusting for batch effects or solvent differences (e.g., DMSO concentration) .

- Experimental Replication: Reproduce conflicting studies under standardized conditions, documenting deviations (e.g., serum concentration in cell media) .

Example Contradiction Analysis Framework:

| Study | IC₅₀ (μM) | Assay Type | Cell Line | Solvent |

|---|---|---|---|---|

| A | 5.2 | MTT | HeLa | 0.1% DMSO |

| B | 12.8 | Luminescence | A549 | 0.5% DMSO |

| C | 6.7 | MTT | HepG2 | 0.1% DMSO |

Key Insight: Higher DMSO concentrations (Study B) may suppress baseline cytotoxicity, inflating IC₅₀ .

Q. What integrative approaches validate this compound’s mechanism of action beyond single-target assays?

Methodological Answer:

- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-treatment .

- Pathway Enrichment: Use tools like STRING or KEGG to map interactomes and prioritize pathways (e.g., apoptosis, oxidative stress) .

- Validation via CRISPR/Cas9: Knock out candidate targets (e.g., Bcl-2) to confirm functional relevance .

Q. How can computational modeling improve the efficiency of this compound’s SAR studies?

Methodological Answer:

- In Silico Docking: Use AutoDock Vina to predict binding affinities for analogs, focusing on conserved residues (e.g., catalytic sites in kinases) .

- QSAR Modeling: Train models on existing bioactivity data (e.g., pIC₅₀ values) using descriptors like logP, polar surface area, and H-bond donors .

- Validation: Cross-check predictions with in vitro assays for top candidates (e.g., derivatives with <5 nM predicted Kd) .

Key Considerations for Methodological Rigor

- Data Transparency: Share raw spectra, dose-response curves, and statistical code via repositories (e.g., Zenodo) to enable replication .

- Ethical Compliance: For studies involving human tissues, detail IRB approvals and informed consent protocols .

- Theoretical Contribution: Frame findings within broader contexts (e.g., “How do γ-lactone moieties influence terpenoid bioactivity?”) to advance field-wide knowledge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.